molecular formula C25H35N B1400471 9,9-dihexyl-9H-fluoren-2-amine CAS No. 1132796-42-9

9,9-dihexyl-9H-fluoren-2-amine

Cat. No.: B1400471
CAS No.: 1132796-42-9
M. Wt: 349.6 g/mol
InChI Key: CZCWHVDVMJTTNX-UHFFFAOYSA-N
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Description

9,9-dihexyl-9H-fluoren-2-amine is an organic compound with the molecular formula C25H35N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an amine group at the 2-position and two hexyl groups at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dihexyl-9H-fluoren-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which is commercially available.

    Alkylation: Fluorene is alkylated at the 9-position using hexyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This step introduces the hexyl groups to form 9,9-dihexylfluorene.

    Amination: The 2-position of 9,9-dihexylfluorene is then aminated using a suitable amine source, such as ammonia or an amine derivative, under catalytic conditions. This step introduces the amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

9,9-dihexyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

9,9-dihexyl-9H-fluoren-2-amine has several scientific research applications:

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.

    Biological Research: It can be used as a fluorescent probe in biological imaging due to its photoluminescent properties.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 9,9-dihexyl-9H-fluoren-2-amine depends on its application:

    In Organic Electronics: The compound functions as an electron donor or acceptor, facilitating charge transport in devices.

    In Biological Imaging: It acts as a fluorescent probe, emitting light upon excitation, which can be used to visualize biological structures.

Comparison with Similar Compounds

Similar Compounds

    9,9-diphenyl-9H-fluoren-2-amine: Similar structure but with phenyl groups instead of hexyl groups.

    9,9-diethyl-9H-fluoren-2-amine: Similar structure but with ethyl groups instead of hexyl groups.

Uniqueness

9,9-dihexyl-9H-fluoren-2-amine is unique due to its hexyl groups, which provide increased solubility and flexibility compared to phenyl or ethyl derivatives. This makes it particularly suitable for applications in flexible electronics and solution-processable devices.

Properties

IUPAC Name

9,9-dihexylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCWHVDVMJTTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728864
Record name 9,9-Dihexyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132796-42-9
Record name 9,9-Dihexyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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